Asocainol

Übersicht

Beschreibung

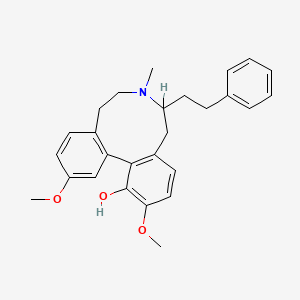

Asocainol is a class 1a anti-arrhythmic compound known for its ability to modulate cardiac electrophysiological properties. It is chemically identified as (±)-6,7,8,9-tetrahydro-2,12-dimethoxy-7-methyl-6-phenethyl-5H-dibenz(d,f)azonine-1-ol . This compound has been studied for its potential to treat arrhythmias by influencing sodium and calcium ion channels in the heart .

Wissenschaftliche Forschungsanwendungen

Chemie: Asocainol dient als Modellverbindung zur Untersuchung der Ionenkanalmodulation und elektrophysiologischen Eigenschaften.

Biologie: Es wird in der Forschung verwendet, um die Mechanismen der Ionenkanalregulation in Herzmuskelzellen zu verstehen.

Medizin: this compound wird hinsichtlich seines Potenzials zur Behandlung von Herzrhythmusstörungen untersucht, indem es Natrium- und Calcium-Ionenkanäle moduliert.

Industrie: Die einzigartigen Eigenschaften der Verbindung machen sie zu einem Kandidaten für die Entwicklung neuer Antiarrhythmika

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Aktivität von Natrium- und Calcium-Ionenkanälen in Herzmuskelzellen moduliert. Es hemmt den schnellen einwärts gerichteten Natriumstrom und den langsamen Calciumstrom, was zu einer Reduktion der Anstiegsgeschwindigkeit und der Dauer von Aktionspotenzialen führt. Diese doppelte Hemmwirkung auf sowohl Natrium- als auch Calciumleitfähigkeit macht this compound zu einem effektiven Antiarrhythmika .

Wirkmechanismus

Target of Action

Asocainol, an antiarrhythmic compound, primarily targets the sodium (Na+) and calcium (Ca2+) channels in the myocardium . It exerts mixed Na±, Ca2±, and Mg2±antagonistic effects in mammalian ventricular myocardium .

Mode of Action

This compound interacts with its targets by inhibiting the slow Ca2+ influx and interfering with the fast inward Na+ current . This dual inhibitory action on both transmembrane Na+ and Ca2+ conductivities makes this compound a rather efficient antiarrhythmic agent .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving the Na+ and Ca2+ channels. This compound lowers Ca2±dependent contractile force as it reduces upstroke velocity, overshoot, and duration of Ca2±mediated action potentials . Moreover, Mg2±induced membrane activity is suppressed by this compound .

Result of Action

The molecular and cellular effects of this compound’s action include a concentration-dependent negative inotropic action due to an inhibitory influence on the slow Ca2+ influx . Depression of contractility is always accompanied by marked alterations of normal Na±carried

Biochemische Analyse

Biochemical Properties

Asocainol plays a significant role in biochemical reactions, particularly in the inhibition of sodium (Na+) channels. It interacts with various enzymes and proteins involved in cardiac electrophysiology. The compound inhibits the fast and slow inward Na+ currents, which are crucial for the propagation of action potentials in cardiac cells . This inhibition is achieved through binding interactions with the Na+ channels, altering their conformation and reducing their permeability to Na+ ions . Additionally, this compound has been shown to affect the activity of enzymes involved in the metabolism of cardiac cells, although the specific enzymes and their interactions require further elucidation.

Cellular Effects

This compound exerts profound effects on various types of cells, particularly cardiac myocytes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cardiac cells, this compound reduces the maximum rate of rise of the action potential (V_max), decreases the action potential amplitude, and shortens the action potential duration at 50% repolarization These effects are attributed to its inhibitory action on Na+ channels, which play a critical role in the initiation and propagation of action potentials

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with Na+ channels. This compound binds to these channels, inhibiting their function and reducing Na+ influx into the cells . This inhibition leads to a decrease in the excitability of cardiac cells, thereby preventing arrhythmias. The compound’s stereoselectivity has been observed, with the (+)-enantiomer being more potent than the (-)-enantiomer . This stereoselective binding suggests that this compound’s molecular interactions are highly specific and dependent on the conformation of the Na+ channels.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under experimental conditions, with its inhibitory effects on Na+ channels being sustained over prolonged periods . The reversibility of its effects varies, with some studies indicating partial reversibility after drug-free superfusion for several hours

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In guinea-pig ventricular myocytes, the compound exhibits a concentration-dependent reduction in the maximum rate of rise of the action potential (V_max) and action potential amplitude . At higher doses, this compound can cause significant suppression of cardiac excitability, leading to potential toxic effects. Threshold effects have been observed, with lower doses being effective in preventing arrhythmias without causing adverse effects . The dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways that regulate cardiac electrophysiology. It interacts with enzymes and cofactors that modulate Na+ channel activity and cardiac cell metabolism . The compound’s effects on metabolic flux and metabolite levels are areas of ongoing research. Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic potential and minimizing adverse effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to cardiac tissues, where it exerts its anti-arrhythmic effects. The compound’s distribution within the body is influenced by its physicochemical properties, including its lipid-water partition coefficient and degree of ionization . These factors determine its ability to penetrate cell membranes and reach its target sites.

Subcellular Localization

This compound’s subcellular localization is primarily within the cardiac myocytes, where it targets Na+ channels on the cell membrane . The compound’s activity is influenced by its localization, with specific targeting signals and post-translational modifications directing it to the appropriate cellular compartments. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanism of action and optimizing its therapeutic efficacy.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von racemischem Asocainol umfasst mehrere Schritte, ausgehend von den entsprechenden Dibenzazoninderivaten. Der Prozess umfasst typischerweise die folgenden Schritte:

Bildung des Dibenzazonin-Kerns: Dies beinhaltet die Cyclisierung geeigneter Vorläufer, um das Dibenzazonin-Gerüst zu bilden.

Einführung funktioneller Gruppen: Methoxy- und Phenethylgruppen werden durch verschiedene Substitutionsreaktionen eingeführt.

Endgültige Cyclisierung und Reinigung: Das Endprodukt wird durch Cyclisierung und anschließende Reinigungsschritte erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, wird jedoch für die Großproduktion optimiert. Dies beinhaltet die Verwendung von Reaktionen mit hoher Ausbeute, effizienten Reinigungsverfahren und strengen Qualitätskontrollmaßnahmen, um die Reinheit und Wirksamkeit des Endprodukts sicherzustellen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Asocainol durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen auf dem this compound-Molekül modifizieren.

Substitution: Verschiedene Substitutionsreaktionen können verschiedene funktionelle Gruppen in die this compound-Struktur einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden häufig eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation zur Bildung von Chinonderivaten führen, während die Reduktion verschiedene Alkohole und Amine liefern kann .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Lidocain: Ein Lokalanästhetikum und Antiarrhythmika, das hauptsächlich Natriumkanäle blockiert.

Verapamil: Ein Kalziumkanalblocker, der zur Behandlung von Bluthochdruck und Arrhythmien eingesetzt wird.

Procainamid: Ein weiteres Antiarrhythmika der Klasse 1a mit ähnlichen elektrophysiologischen Wirkungen

Einzigartigkeit von Asocainol

Die Einzigartigkeit von this compound liegt in seiner zweifachen Wirkung auf sowohl Natrium- als auch Calcium-Ionenkanäle, die bei anderen Antiarrhythmika nicht häufig beobachtet wird. Diese doppelte Wirkung bietet ein breiteres Spektrum elektrophysiologischer Wirkungen, was es zu einer wertvollen Verbindung zur Behandlung komplexer Arrhythmien macht .

Eigenschaften

IUPAC Name |

4,16-dimethoxy-10-methyl-9-(2-phenylethyl)-10-azatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31NO3/c1-28-16-15-20-10-13-23(30-2)18-24(20)26-21(11-14-25(31-3)27(26)29)17-22(28)12-9-19-7-5-4-6-8-19/h4-8,10-11,13-14,18,22,29H,9,12,15-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IORHSKBXWWSQME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C=C(C=C2)OC)C3=C(CC1CCC4=CC=CC=C4)C=CC(=C3O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90868434 | |

| Record name | 2,12-Dimethoxy-7-methyl-6-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-dibenzo[d,f]azonin-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90868434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77400-65-8 | |

| Record name | Asocainol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77400-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Asocainol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077400658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,12-Dimethoxy-7-methyl-6-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-dibenzo[d,f]azonin-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90868434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ASOCAINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J40338OKKT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.